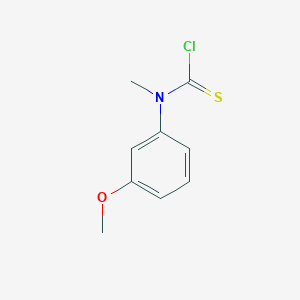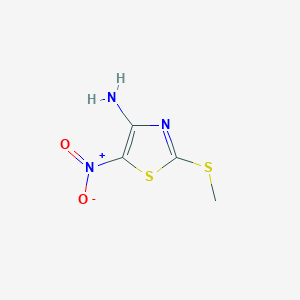
N'-hydroxy-2,2-dimethylpropanimidamide
Vue d'ensemble
Description
“N’-hydroxy-2,2-dimethylpropanimidamide” is a chemical compound with the empirical formula C5H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “N’-hydroxy-2,2-dimethylpropanimidamide” is 116.16 . The SMILES string representation is CC(C)(C)\\C(N)=N\\O .
Physical And Chemical Properties Analysis
“N’-hydroxy-2,2-dimethylpropanimidamide” appears as a white to off-white crystalline powder . It has a density of 1.0±0.1 g/cm³, a boiling point of 214.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 31.4±0.5 cm³, and a molar volume of 114.2±7.0 cm³ .
Applications De Recherche Scientifique
1. Neuroprotective Properties
N'-hydroxy-2,2-dimethylpropanimidamide, through its relation to Dimethyl Sulfoxide (DMSO), shows promise in neuroprotection. DMSO has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests potential applications in preventing neuronal damage in neurodegenerative conditions (Lu & Mattson, 2001).
2. Flame Retardant Applications
In the context of flame retardancy, derivatives of N'-hydroxy-2,2-dimethylpropanimidamide, such as N-Methylol dimethylphosphonopropionamide (MDPA), are used for cotton treatment. This research demonstrates the effectiveness of such compounds in enhancing the flame-resistant performance of cotton fabrics (Wu & Yang, 2007).
3. Use in Chemiluminescent Studies
Dimethyl Sulfoxide, a related compound, is extensively used in chemiluminescent studies to dissolve various stimulants and probes. However, its ability to scavenge hydroxyl radicals necessitates careful consideration of its concentration to avoid interference with experimental results (Kahler, 2000).
4. Potential Cancer Therapeutics
Several metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally related to N'-hydroxy-2,2-dimethylpropanimidamide, have shown cytotoxic activity against human colorectal carcinoma cells, suggesting their potential as cancer therapeutics (Aboelmagd et al., 2021).
5. Alzheimer's Disease Research
Compounds related to N'-hydroxy-2,2-dimethylpropanimidamide, such as DDNP derivatives, have been used in imaging studies to detect neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer’s disease, aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Safety And Hazards
“N’-hydroxy-2,2-dimethylpropanimidamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
N'-hydroxy-2,2-dimethylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOGFMYWFRFWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383458 | |
| Record name | N'-hydroxy-2,2-dimethylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2,2-dimethylpropanimidamide | |
CAS RN |
42956-75-2 | |
| Record name | N'-hydroxy-2,2-dimethylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-hydroxy-2,2-dimethylpropanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















